N-pentylacridin-9-amine

Description

Properties

IUPAC Name |

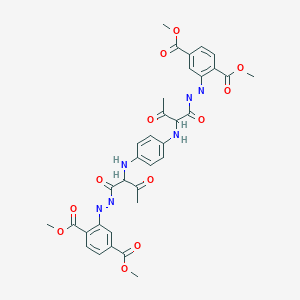

dimethyl 2-[[2-[4-[[1-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-1,3-dioxobutan-2-yl]amino]anilino]-3-oxobutanoyl]diazenyl]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O12/c1-17(41)27(29(43)39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)35-21-9-11-22(12-10-21)36-28(18(2)42)30(44)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXXRGFFLPJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)NC2=CC=C(C=C2)NC(C(=O)C)C(=O)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pentylacridin 9 Amine and Analogues

Established Synthetic Routes to 9-Aminoacridines

The foundational methods for the synthesis of 9-aminoacridines have been refined over decades, offering reliable access to this important class of heterocyclic compounds.

Nucleophilic Aromatic Substitution Reactions at C-9 of 9-Chloroacridine (B74977)

The most prevalent and versatile method for the synthesis of 9-aminoacridines is the nucleophilic aromatic substitution (SNAAr) reaction of 9-chloroacridine with a suitable amine. indexcopernicus.comcore.ac.uk This reaction is facilitated by the electron-withdrawing nature of the acridine (B1665455) ring system, which activates the C-9 position towards nucleophilic attack.

The general reaction involves heating 9-chloroacridine with a primary or secondary amine, often in a solvent like phenol (B47542) or ethanol. orgsyn.orgclockss.org The use of phenol is particularly effective as it can act as both a solvent and a catalyst. clockss.org The reaction proceeds through an addition-elimination mechanism. smolecule.com The amine attacks the electrophilic C-9 carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion to yield the corresponding 9-aminoacridine (B1665356) derivative.

The versatility of this method allows for the introduction of a wide variety of substituents at the 9-amino position by simply changing the amine reactant. core.ac.uk This has been extensively exploited in the development of drugs with diverse pharmacological activities. nih.govacs.org

Condensation Reactions with Amines

Condensation reactions provide an alternative route to 9-aminoacridines. One notable method involves the reaction of o-chlorobenzoic acid with anilines in a solvent like DMF to produce an intermediate which is then cyclized using phosphorus oxychloride (POCl₃) to form the 9-chloroacridine. indexcopernicus.comslideshare.net This intermediate can then undergo nucleophilic substitution as described above.

Another approach involves the direct condensation of 9-aminoacridine with various halides, such as phenacyl, benzoyl, and benzyl (B1604629) halides. nih.govresearchgate.netnih.gov These reactions are typically carried out by stirring the reactants at room temperature, followed by refluxing to drive the reaction to completion. nih.gov This method is particularly useful for introducing larger, more complex substituents onto the 9-amino group.

Targeted Synthesis of N-pentylacridin-9-amine

The specific synthesis of this compound follows the general principles outlined above, with a focus on incorporating the n-pentyl group onto the 9-amino position of the acridine core.

Optimization of Reaction Conditions for n-Pentylamine Incorporation

The synthesis of this compound is typically achieved through the nucleophilic substitution of 9-chloroacridine with n-pentylamine. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the presence of a base or catalyst.

While specific optimization data for this compound is not extensively detailed in the provided search results, general principles for similar reactions can be applied. For instance, in the synthesis of other N-alkylated amines, the choice of base (e.g., cesium carbonate) and solvent (e.g., DMF or DMSO) has been shown to significantly influence the reaction outcome. researchgate.net The reaction temperature and duration are also critical; for example, refluxing for several hours is common to ensure complete reaction. core.ac.uknih.gov

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Solvent | DMF, Acetonitrile, Ethanol | Solubility of reactants and can influence reaction rate. | indexcopernicus.comresearchgate.netchemrxiv.org |

| Base | Cesium Carbonate, Triethylamine | Neutralizes the HCl byproduct and can promote the reaction. | indexcopernicus.comresearchgate.net |

| Temperature | 50-125°C (Reflux) | Increases reaction rate to ensure completion. | core.ac.uknih.govnih.gov |

| Reaction Time | Several hours to >24 hours | Ensures the reaction proceeds to completion. | smolecule.comresearchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues (If Applicable)

While this compound itself is not chiral, the synthesis of chiral analogues of 9-aminoacridines is an area of significant interest, particularly for applications where stereochemistry plays a crucial role in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Approaches to stereoselective synthesis in the context of acridine derivatives often involve the use of chiral starting materials or chiral catalysts. For example, chiral ketones derived from natural monoterpenes have been used to synthesize chiral 9-aminotetrahydroacridine analogues. researchgate.netacs.org Another strategy involves the use of chiral sulfinimines, which can direct the stereochemical outcome of subsequent reactions. nih.gov DNA has also been explored as a chiral scaffold to influence the stereoselectivity of reactions involving acridine moieties. researchgate.net These methods, while not directly applied to this compound, demonstrate the potential for creating chiral derivatives within the broader 9-aminoacridine class.

Advanced Synthetic Strategies for Novel this compound Derivatives

The development of novel synthetic methodologies continues to expand the chemical space accessible for 9-aminoacridine derivatives. These advanced strategies often focus on improving efficiency, enabling the synthesis of more complex molecules, and introducing new functionalities.

One-pot synthesis approaches are gaining prominence as they offer a more streamlined and efficient way to produce 9-aminoacridine derivatives by minimizing intermediate isolation steps. google.comnih.gov For example, a one-pot, two-stage route involving a Buchwald-Hartwig coupling followed by acid-mediated cyclization has been developed. arkat-usa.org

Solid-phase synthesis is another advanced strategy that facilitates the rapid generation of libraries of 9-anilinoacridines with varying substituents. google.com This high-throughput approach is particularly valuable for drug discovery efforts.

Exploration of Diverse Linker Chemistries at N-9

The functionalization of the N-9 position of the acridine scaffold is a widely explored strategy for creating diverse analogues. The synthesis of this compound and related compounds is typically achieved by reacting a suitable precursor, such as 9-chloroacridine or 9-methoxyacridine, with pentylamine or other primary amines. researchgate.net This nucleophilic aromatic substitution is a fundamental approach.

Research has extended beyond simple alkylamines to include a variety of linker types to connect the acridine core to other chemical moieties. A standard method involves peptide-like coupling procedures using aliphatic diamines. researchgate.net For instance, bis-acridine derivatives have been synthesized using linkers like a pentamethylene fragment, demonstrating the versatility of this position for creating more complex molecules. researchgate.net The amination of alcohols, catalyzed by various transition metals, represents a green and effective method for preparing N-alkyl amines, which can then be coupled to the acridine core. magtech.com.cn

Furthermore, the synthesis of N-arylpyrimidin-2-amine derivatives using palladium-catalyzed Buchwald-Hartwig amination highlights an advanced methodology that can be adapted for creating N-9-aryl acridine compounds. mdpi.com This method allows for the formation of a carbon-nitrogen bond between the acridine N-9 position and various aryl groups. Studies have also explored attaching fragments like benzoyl groups or peptide chains to the 9-amino position, creating amide linkages and expanding the chemical space of accessible derivatives. researchgate.netjppres.com

Table 1: Examples of Linker Chemistries at the N-9 Position of Acridine

| Linker/Substituent Type | General Structure/Example | Synthetic Context | Research Focus |

| Simple Alkyl Chains | This compound | Nucleophilic substitution on 9-chloroacridine with pentylamine. | Foundational structures for biological screening. |

| Aliphatic Diamines | Pentamethylene fragment | Peptide-like coupling with 9-methoxyacridine. researchgate.net | Synthesis of bis-acridine antiviral agents. researchgate.net |

| Substituted Benzoyl Groups | N-(acridin-9-yl)-N-(2-substituted benzoyl) | Synthesis from 9-aminoacridine derivatives. researchgate.net | Anticancer activity via topoisomerase II inhibition. researchgate.net |

| Aryl Groups | N-Aryl-acridin-9-amines | Palladium-catalyzed Buchwald-Hartwig amination. mdpi.com | Development of novel heterocyclic compounds. mdpi.com |

| Peptide Chains | Acridine-peptide conjugates | Standard peptide coupling methodologies. jppres.com | Modulating biological activity and targeting. jppres.com |

Regioselective Functionalization of the Acridine Core

While the C-9 position is the most common site for modification, the functionalization of other positions on the acridine's carbocyclic rings is crucial for fine-tuning molecular properties. However, direct electrophilic substitution on the acridine ring often lacks regioselectivity, leading to a mixture of polyfunctionalized products. rsc.orgrsc.org This has driven the development of more controlled, regioselective synthetic methods.

The inherent reactivity of the acridine scaffold makes the N-10 position a primary nucleophilic site, susceptible to N-alkylation, while the C-9 position is the most electrophilic. rsc.org Beyond these, achieving regioselectivity at other positions (C1-C4 and C5-C8) requires specific strategies. One approach involves the synthesis of 9-anilinoacridine (B1211779) derivatives where an N-mustard residue is attached to the C4 position of the acridine ring via an O-alkyl spacer. acs.org This demonstrates a multi-step synthesis that achieves specific C4-functionalization.

More advanced techniques involve transition-metal catalysis. A rhodium(III)-catalyzed cascade reaction involving aromatic azides and imines has been developed as a formal [3+3] annulation to produce acridines. escholarship.org This method allows for the precise placement of various functional groups on both aromatic rings of the acridine core, providing access to unsymmetrically substituted derivatives that are challenging to prepare via classical methods. escholarship.org Similarly, the synthesis of specific isomers can be achieved by starting with appropriately pre-functionalized precursors, such as substituted anilines and benzoic acids, before the ring-closing condensation step that forms the acridine heterocycle. rsc.orgresearchgate.net For example, using a pre-substituted aniline (B41778) can direct the position of a substituent on one of the benzo rings of the final acridine product.

Table 2: Methodologies for Regioselective Functionalization of the Acridine Core

| Reaction Type | Target Position(s) | Reagents & Conditions | Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Introduction of an N-mustard via an O-alkyl spacer on a 9-anilinoacridine precursor. acs.org | Synthesis of potent antitumor agents with specific C4-alkylation. acs.org |

| Directed C-H Functionalization | Various (unsymmetrical substitution) | Rh(III)-catalyzed amination/cyclization cascade with aromatic azides and imines. escholarship.org | Precise and rapid access to unsymmetrically substituted acridines. escholarship.org |

| Ring-Closing Condensation | Various | Condensation of pre-functionalized anilines and benzoic acid derivatives. rsc.orgresearchgate.net | Controlled placement of substituents on the carbocyclic rings based on starting material structure. |

| Electrophilic Substitution | C-4, C-5, C-1, C-8 | Classical electrophilic reactions (e.g., nitration, halogenation) on a substituted acridine. | Often results in mixtures; regioselectivity is highly dependent on existing substituents. rsc.org |

Molecular Interaction Studies of N Pentylacridin 9 Amine Derivatives

Deoxyribonucleic Acid (DNA) Intercalation and Binding Dynamics

N-pentylacridin-9-amine and its analogs are well-recognized for their ability to interact with DNA, a characteristic central to their biological activity. This interaction primarily occurs through intercalation, a process where the planar acridine (B1665455) ring system inserts itself between adjacent base pairs of the DNA double helix. ijabbr.com This mode of binding is a critical driving force, diminishing the repulsive forces between closely spaced charged counterions. ijabbr.com

Mechanistic Investigations of DNA Binding

The binding of this compound derivatives to DNA is a multifaceted process. The planar aromatic or heteroaromatic ring systems of these compounds insert between adjacent base pairs, perpendicular to the helix axis, without disrupting the fundamental Watson-Crick hydrogen bonding. ijabbr.com This intercalation, however, does induce structural changes in the DNA, such as unwinding of the helix. nih.gov

Furthermore, the binding of these compounds can be influenced by the DNA sequence, with a general preference for G-C rich regions. This selectivity is often dictated by the substituents attached to the acridine chromophore, which can form complementary hydrophobic or electrostatic interactions within the major or minor grooves of the DNA. ijabbr.com

Influence on DNA Topoisomerase Activity (e.g., Topoisomerase I and II Inhibition)

A significant consequence of the interaction between acridine derivatives and DNA is the inhibition of topoisomerase enzymes. These enzymes are vital for managing the topological state of DNA during processes like replication and transcription. biomedpharmajournal.org By intercalating into the DNA, this compound and its analogs can interfere with the catalytic cycle of these enzymes.

There are two primary mechanisms of topoisomerase inhibition. One involves the stabilization of the "cleavage complex," a transient intermediate where the enzyme has created a break in the DNA strand. By stabilizing this complex, the drug prevents the re-ligation of the DNA, leading to the accumulation of DNA strand breaks and ultimately triggering cell death. biomedpharmajournal.org The other mechanism is the inhibition of the enzyme's catalytic activity without directly stabilizing the cleavage complex. biomedpharmajournal.orgmdpi.com

Some acridine derivatives have been shown to act as potent inhibitors of both topoisomerase I and topoisomerase II. scirp.org For example, certain 9-amino-3-phenylacridone derivatives have been identified as potential inhibitors of topoisomerase IIα and IIβ through both catalytic inhibition and as non-intercalating poisons. scirp.org The ability of these compounds to inhibit topoisomerases is a key factor in their anticancer properties.

Effects on DNA Thermal Denaturation

The intercalation of this compound derivatives into the DNA double helix generally leads to its stabilization. This increased stability can be observed through an increase in the DNA's melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. google.com This process, known as thermal denaturation, is influenced by factors such as temperature, pH, and the presence of binding molecules. nih.govchemrxiv.org

Studies on bis(9-aminoacridine) compounds have demonstrated a significant increase in the thermal denaturation temperature of calf thymus DNA, by approximately 11°C. google.com This stabilization effect is a direct consequence of the intercalative binding, which introduces additional forces holding the two DNA strands together. The extent of this stabilization can vary depending on the specific derivative and its binding affinity. For instance, acridine-4-carboxamide derivatives have also been shown to stabilize DNA duplexes. oup.com

The change in absorbance at 260 nm is a common method to monitor DNA denaturation, as single-stranded DNA absorbs more ultraviolet light than double-stranded DNA. nih.govnih.gov

Quantitative Assessment of DNA Binding Affinity

Various techniques are employed to quantitatively assess the binding affinity of this compound derivatives to DNA. These methods provide crucial data, such as the binding constant (Ka) or the dissociation constant (Kd), which are measures of the strength of the interaction.

One common method is the fluorescent intercalator displacement (FID) assay. nih.gov This technique utilizes a fluorescent dye, such as ethidium (B1194527) bromide, that binds to DNA and emits a strong fluorescence signal. When an intercalating agent like an this compound derivative is introduced, it displaces the fluorescent dye, leading to a decrease in fluorescence. The extent of this reduction can be used to determine the binding affinity of the test compound. nih.gov

Other methods include UV-VIS absorption spectroscopy, which can detect changes in the absorption spectrum of the compound upon binding to DNA. tandfonline.com Gel mobility shift assays (EMSA) can also be used, where the migration of DNA through a gel is slowed down upon binding to the compound. nih.gov More advanced techniques like surface plasmon resonance (SPR) can provide detailed kinetic data on the association and dissociation of the compound from DNA. nih.gov

For instance, studies on the histone H4 amino-terminal tail have used thermal denaturation to determine DNA binding constants, revealing that acetylation significantly reduces the binding affinity. nih.gov Nitrocellulose filter binding assays have also been used to estimate the dissociation constant of protein-DNA complexes. nih.gov

Protein Interaction Profiles

While the primary target of many acridine derivatives is DNA, their interactions with proteins are also a significant area of investigation. These interactions can be specific, targeting particular enzymes like topoisomerases, or non-specific, involving binding to abundant proteins in the biological environment.

Non-Specific Protein Binding Mechanisms

Studies on 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9AA-HCl) have revealed its ability to form ground-state complexes with both bovine serum albumin (BSA) and human serum albumin (HSA). rsc.orgresearchgate.net However, the nature of these interactions differs between the two proteins. The binding to BSA is primarily driven by enthalpy changes, while the binding to HSA is entropy-driven. rsc.orgrsc.org Furthermore, the stoichiometry of binding is 1:1 for BSA and 1:2 for HSA, indicating that HSA can accommodate more than one molecule of the drug. rsc.orgrsc.org This difference is attributed to the larger binding pocket of HSA compared to BSA. rsc.orgresearchgate.net

Such non-specific binding can be investigated using spectroscopic techniques like circular dichroism, which can detect structural changes in the protein upon ligand binding. rsc.orgresearchgate.net The presence of agents like 2-mercaptoethanol (B42355) in experimental setups can sometimes lead to non-specific binding in techniques like Western blotting, highlighting the importance of carefully controlled experimental conditions. nih.gov Understanding these non-specific interactions is crucial for a complete picture of a drug's behavior in a biological system. torlakinstitut.comgoogle.com

Interaction with Specific Enzymes (e.g., Pepsin A, Chymotrypsin, Muramidase)

The interaction of acridine derivatives with various enzymes has been a subject of interest in medicinal chemistry. While specific studies focusing solely on this compound with Pepsin A, Chymotrypsin, and Muramidase are not extensively detailed in the provided results, the broader class of acridines has been investigated as enzyme inhibitors. nih.gov For instance, a series of 9-aminoacridines were synthesized and evaluated as inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi. nih.gov These studies revealed that the inhibitory activity was dependent on the substituents on the acridine core. nih.gov

Kinetic analyses of 9-aminoacridines demonstrated competitive inhibition, with some derivatives showing the capacity for more than one molecule to bind to the enzyme. nih.gov This suggests that the acridine scaffold can be tailored to achieve specific enzyme inhibition profiles. The inhibitory constants (Ki) for these 9-aminoacridines against trypanothione reductase ranged from 5 to 43 µM. nih.gov The most potent inhibitors in that study featured methoxy (B1213986) and chlorine substituents, similar to the drug mepacrine, along with an amino or a substituted amine group at the C9 position. nih.gov

While direct data on this compound is not available, the principles of enzyme inhibition by acridine derivatives suggest that it would likely interact with enzymes through a combination of intercalation into hydrophobic pockets and specific interactions mediated by the pentyl amine side chain. Further research would be necessary to elucidate the specific inhibitory activity and mechanism of this compound against Pepsin A, Chymotrypsin, and Muramidase.

Ligand-Protein Binding Site Characterization

The characterization of ligand-protein binding sites is crucial for understanding the mechanism of action of drug candidates and for the rational design of new therapeutic agents. nih.govbiorxiv.org For acridine derivatives, the primary mode of interaction with biological macromolecules like proteins and DNA involves the insertion of the planar acridine ring between base pairs or into hydrophobic pockets. mdpi.com

Computational methods, such as molecular docking, are instrumental in predicting and characterizing these binding sites. nih.govmdpi.com These techniques can identify potential binding pockets on a protein's surface and predict the binding affinity and orientation of a ligand. nih.govmdpi.com For a molecule like this compound, the binding site would likely be a pocket that can accommodate the flat acridine core, with additional interactions involving the pentyl amine side chain. The characterization of such a site would involve analyzing its shape, size, and the physicochemical properties of the surrounding amino acid residues. tdx.cat

Docking simulations of other acridine derivatives have shown that non-bonded hydrophobic interactions and the formation of hydrogen bonds are key to their binding affinity. mdpi.com For example, in a study of 3,9-disubstituted acridines, an aniline (B41778) residue was found to engage in hydrophobic interactions with a methionine residue (Met428) in the binding pocket. mdpi.com Furthermore, an arginine residue (ARG364) and a phosphate (B84403) group were identified as important for orienting the acridine core within the intercalation cavity. mdpi.com The identification of such "hot spots" within a binding interface is a key goal of binding site characterization. mdpi.com

The table below summarizes key aspects of ligand-protein binding site characterization relevant to acridine derivatives.

| Aspect of Binding Site | Description | Relevance to this compound |

| Shape Complementarity | The binding site must have a shape that is complementary to the ligand, often a concave surface. tdx.cat | A pocket that can accommodate the planar tricyclic acridine ring system. |

| Physicochemical Properties | A balance of polar and apolar features that match the ligand. tdx.cat | The binding site would likely have hydrophobic regions to interact with the acridine core and potentially polar residues to interact with the amine group. |

| Key Amino Acid Residues | Specific residues that form hydrogen bonds, electrostatic, or hydrophobic interactions with the ligand. mdpi.com | Identification of specific residues interacting with the pentyl chain and the amine group would be crucial. |

| Druggability | The suitability of a binding site for binding a drug-like molecule. nih.govmdpi.com | The identified binding site would be assessed for its potential to bind this compound with high affinity and selectivity. |

Investigation of Amine-Reactive Crosslinking Potential

Amine-reactive crosslinkers are chemical reagents that form covalent bonds with primary amine groups, such as those found on lysine (B10760008) residues and the N-terminus of proteins. creative-proteomics.comthermofisher.com These crosslinkers are widely used in bioconjugation to link molecules together. creative-proteomics.com Given that this compound possesses a primary amine group, it has the potential to be a target for amine-reactive crosslinking agents.

The most common amine-reactive chemical groups are N-hydroxysuccinimide (NHS) esters and imidoesters. thermofisher.com NHS esters react with primary amines at a pH of 7-9 to form stable amide bonds. thermofisher.comthermofisher.com This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile. creative-proteomics.com

The potential for this compound to be involved in crosslinking could be investigated in two ways:

As a target for a crosslinker: An amine-reactive crosslinker could be used to attach this compound to a protein or another molecule. This would involve reacting a heterobifunctional crosslinker, which has an amine-reactive group on one end and another reactive group on the other, first with this compound and then with the target molecule. korambiotech.com

As a component of a novel crosslinker: The acridine moiety could potentially be incorporated into the structure of a crosslinking agent. Some crosslinkers are photo-reactive, and acridine derivatives are known to have photochemical properties. nih.gov For example, diazirine-containing crosslinkers are activated by UV light to form highly reactive carbenes that can form covalent bonds with a wide range of chemical groups. thermofisher.com

The table below outlines common amine-reactive functional groups and their reaction characteristics.

| Functional Group | Reactive Towards | pH Range for Reaction | Bond Formed |

| N-Hydroxysuccinimide (NHS) ester | Primary amines thermofisher.com | 7-9 thermofisher.com | Amide thermofisher.com |

| Imidoester | Primary amines thermofisher.com | 7.5-10 korambiotech.com | Amidine korambiotech.com |

| Isothiocyanate | Primary amines thermofisher.com | - | Thiourea |

| Aldehyde | Primary amines creative-proteomics.com | - | Schiff base (reducible to a stable secondary amine) creative-proteomics.com |

Intermolecular Forces Governing Biomolecular Interactions

The interactions of this compound and its derivatives with biological molecules are governed by a variety of intermolecular forces. nih.gov The planar, aromatic structure of the acridine ring system and the nature of its substituents are key determinants of these interactions. nih.gov

Hydrophobic interactions are a major driving force for the binding of acridine derivatives to biomolecules. mdpi.comnih.gov The nonpolar acridine core tends to be excluded from the aqueous environment and favors insertion into hydrophobic regions of proteins or between the base pairs of DNA. nih.gov

π-π stacking interactions are another significant contributor, particularly in the context of DNA intercalation. nih.gov The aromatic rings of the acridine molecule stack with the aromatic rings of the DNA bases, contributing to the stability of the complex. nih.gov

Electrostatic interactions also play a crucial role. acs.org The nitrogen atom in the acridine ring can be protonated at physiological pH, resulting in a positive charge that can interact with negatively charged groups on biomolecules, such as the phosphate backbone of DNA. mdpi.com

Hydrogen bonding can occur between the amine substituent of this compound and suitable hydrogen bond donor or acceptor groups on the target biomolecule. acs.org

The table below summarizes the primary intermolecular forces involved in the biomolecular interactions of acridine derivatives.

| Intermolecular Force | Description | Role in Acridine Derivative Interactions |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution. nih.gov | Drives the insertion of the acridine ring into nonpolar environments. mdpi.comnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Stabilizes the complex between the acridine ring and DNA base pairs or aromatic amino acid residues. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. acs.org | The positively charged acridine ring can interact with negatively charged sites on biomolecules. mdpi.com |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom and an electronegative atom. acs.org | The amine group can participate in hydrogen bonding with the target molecule. acs.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-biomolecule complex. |

Structure Activity Relationship Sar Investigations of N Pentylacridin 9 Amine Analogues

Impact of N-Alkyl Chain Length on Biological Activity

For instance, studies on related N-alkyl-acridones revealed a clear correlation between chain length and cytotoxic effects. A systematic study of 10-N-alkyl acridine (B1665455) orange derivatives, where the alkyl chain was varied from one to sixteen carbons, showed that while spectroscopic properties remained unchanged, cellular uptake and mitochondrial targeting were highly dependent on chain length. nih.gov An optimal length, such as a hexyl group, was found to be superior to both shorter (methyl) and longer (hexadecyl) chains for mitochondrial targeting. nih.gov Similarly, in a series of N-alkylacridones tested against MCF7 breast cancer cells, compounds with shorter alkyl chains (methyl) or methoxy-methyl groups exhibited stronger cytotoxic effects than those with longer butyl, heptyl, decyl, or dodecyl chains. mdpi.com This suggests that an excessively long alkyl chain can diminish activity, possibly due to unfavorable hydrophobic interactions or steric hindrance that prevents optimal binding to the target.

Table 1: Impact of N-Alkyl Chain Length on Cytotoxicity of N-Alkylacridone Analogues This table illustrates the general principle of how N-alkyl chain length can influence biological activity, as specific data for N-pentylacridin-9-amine was not available in the provided search results.

| Compound Analogue (N-Alkylacridone) | N-Alkyl Chain | Relative Cytotoxicity (IC50 in µM) mdpi.com | General Observation |

|---|---|---|---|

| Methyl Analogue | -CH₃ | 19.13 | Higher Activity |

| Butyl Analogue | -(CH₂)₃CH₃ | 28.40 | Weaker Activity with Increasing Chain Length |

| Heptyl Analogue | -(CH₂)₆CH₃ | >30 | |

| Decyl Analogue | -(CH₂)₉CH₃ | >30 |

Substituent Effects on the Acridine Ring System

Modifications to the tricyclic acridine core have profound effects on the molecule's electronic and steric properties, which in turn dictate its interaction with biological targets. kg.ac.rsceon.rs

The electronic nature of substituents on the acridine ring significantly influences ligand-target interactions. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the aromatic system, affecting its ability to intercalate into DNA or bind to enzyme active sites. kg.ac.rsd-nb.info

For example, the presence of an electron-donating methoxy (B1213986) (-OCH3) group at the C2 position of the acridine ring has been shown to increase anticancer activity in some series of 9-aminoacridine (B1665356) derivatives. kg.ac.rs This enhancement may be due to more effective interaction with biomolecular targets like DNA. rsc.org Conversely, studies on other acridine series have found that electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), are favorable for certain biological activities. researchgate.netptfarm.pl For instance, in the development of anti-herpes agents, EWGs at the 3-position of the acridine ring were found to enhance the acid catalysis crucial for RNA activation. nih.govacs.org These findings underscore that the electronic requirements are highly specific to the biological target and the mechanism of action.

The size and position of substituents on the acridine ring introduce steric factors that can either enhance or hinder biological activity. Bulky groups can cause steric hindrance, preventing the planar acridine ring from effectively intercalating with DNA or fitting into the binding pocket of an enzyme. researchgate.net

SAR studies of tacrine (B349632) analogues, for example, revealed a significant detrimental steric effect for substituents at position 7 of the acridine nucleus. nih.govacs.org In contrast, substituents at other positions can be beneficial. A bulky substituent at the 2-position was found to favorably modulate the orientation of acridine intercalation for RNA cleavage, demonstrating a positive steric effect. nih.gov Computational studies have further clarified these relationships, showing that steric repulsion from a C9 substituent can be a predominant factor influencing photocatalytic activity in some acridine systems. rsc.org The planarity of the acridine ring is crucial for its intercalation into DNA, and bulky substituents can disrupt this planarity, thereby reducing activity. researchgate.net

Table 2: Influence of Acridine Ring Substituents on Biological Activity

| Position | Substituent Type | Example Group | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C2 | Electron-Donating | -OCH₃ (Methoxy) | Increased anticancer activity in some series. | kg.ac.rsrsc.org |

| C2 | Bulky Alkyl Ether | -OCH(CH₃)₂ (Isopropoxy) | Favorable steric modulation for RNA activation. | nih.gov |

| C3 | Electron-Withdrawing | -NO₂ (Nitro) | Enhanced acid catalysis for RNA activation. | nih.govacs.org |

| C6 | Electron-Withdrawing | -Cl (Chloro) | Required for good antimalarial activity in certain analogues. | ptfarm.pl |

| C7 | Various | -Cl, -CH₃, etc. | Detrimental steric effect for acetylcholinesterase inhibition. | nih.govacs.org |

Modulation of Biological Target Selectivity

A key goal of SAR studies is to enhance the selectivity of a compound for its intended target, thereby increasing efficacy and reducing off-target effects. For acridine derivatives, structural modifications have been shown to modulate selectivity between different cancer cell lines or enzyme isoforms. rsc.orgnih.gov

For example, substitutions at positions 7 and 8 of the acridine ring were found to enhance selectivity toward the HCT-8 human colon carcinoma line compared to the L1210 mouse leukemia line. nih.gov In another study, the introduction of specific amino-substituted side chains led to derivatives with selective cytotoxicity against melanoma cells over urothelial bladder carcinoma cells. mdpi.com This cell-type selectivity may arise from differences in the molecular target landscapes of the cancer models. mdpi.com Similarly, modifications can tune the selectivity between different enzyme isoforms, such as human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), which is a critical aspect in the development of treatments for Alzheimer's disease. rsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To systematically understand and predict the biological activity of this compound analogues, researchers develop Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models correlate variations in the chemical structure of compounds with their biological activities. ajsp.net

QSAR models for acridine derivatives often use a combination of physicochemical, electronic, and steric descriptors to build a predictive equation. nih.govresearchgate.net For instance, a highly significant Comparative Molecular Field Analysis (CoMFA) model, a 3D-QSAR technique, was developed for tacrine analogues using only the steric field. nih.gov This model successfully identified the negative impact of substituents at position 7 and the favorable hydrophobic effect of substituents at position 6. nih.govacs.org

The selection of appropriate molecular descriptors is fundamental to building a robust QSAR model. These descriptors quantify various properties of the molecule. Common descriptors used for acridine derivatives include:

Hydrophobicity parameters: such as the octanol/water partition coefficient (logP), which influences how a drug crosses biological membranes. ajsp.net

Electronic descriptors: such as Hammett constants or quantum chemical parameters that describe the electron-donating or -withdrawing nature of substituents. nih.gov

Topological and Steric descriptors: like the Topological Polar Surface Area (TPSA), which relates to drug absorption, and steric parameters (e.g., from CoMFA) that account for the size and shape of the molecule. nih.govajsp.net

Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. A common validation technique is the leave-one-out (LOO) cross-validation method, which assesses the model's internal consistency. ajsp.net The predictive ability of a QSAR model is often tested by synthesizing a new compound designed based on the model's predictions and then experimentally measuring its activity to see if it matches the predicted value. nih.govacs.org

Table 3: Common Descriptors in QSAR Models for Acridine Analogues

| Descriptor Type | Specific Descriptor | Property Measured | Reference |

|---|---|---|---|

| Hydrophobic | logP (o/w) | Lipophilicity / ability to cross membranes. | ajsp.net |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding potential, related to absorption. | ajsp.net |

| 3D-Steric | CoMFA Steric Fields | Three-dimensional shape and bulk of the molecule. | nih.govacs.org |

| Electronic | Electron-attracting/donating effect constants | Influence of substituents on the electronic distribution of the ring. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. | researchgate.net |

Predictive Modeling for Enhanced Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful computational tool in medicinal chemistry to forecast the biological efficacy of novel chemical entities. crimsonpublishers.com These methods aim to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their activities. nih.gov For this compound analogues, predictive models are instrumental in guiding the synthesis of new derivatives with potentially enhanced therapeutic effects by identifying key structural features that govern their biological function. crimsonpublishers.com

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are central to this predictive effort. nih.govpharmacelera.com These techniques are used to construct models that can help discover more effective lead compounds. ijirset.com

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules. It then uses statistical techniques like Partial Least Squares (PLS) to create a model that relates these 3D fields to biological activity. pitt.edu

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govuoa.gr

In a typical 3D-QSAR study on acridine derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. ijirset.com The chemical structures are built and aligned based on a common scaffold, and their various interaction fields are calculated. mdpi.com The resulting models are validated statistically to ensure their predictive power. A robust model is indicated by a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). nih.govijirset.com

For instance, a QSAR analysis was performed on a set of 27 phenyl acridine derivatives, where the biological activity was mathematically linked to specific molecular structure parameters. crimsonpublishers.com Such studies demonstrate that the efficacy of acridine analogues can be effectively modeled. crimsonpublishers.com

The primary output of these models is often visualized as 3D contour maps. These maps highlight regions in space around the molecule where specific properties are predicted to enhance or diminish biological activity.

Steric Maps: Green contours may indicate areas where bulky substituents are favored, while yellow contours show regions where bulk is detrimental.

Electrostatic Maps: Blue contours can signify areas where positive charges increase efficacy, whereas red contours point to regions where negative charges are preferred.

By interpreting these maps, medicinal chemists can rationally design new analogues of this compound. For example, if a CoMFA map shows a large green contour near the pentyl chain, it would suggest that creating analogues with larger or more branched alkyl groups at that position could lead to higher efficacy. Conversely, if a red contour appears near a specific position on the acridine ring, synthesizing a derivative with an electron-withdrawing group at that site would be a logical next step to test the model's prediction. ijpsjournal.com

The table below provides an illustrative example of how data from a 3D-QSAR study on a hypothetical series of this compound analogues might be presented. The activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative 3D-QSAR Results for this compound Analogues

| Compound ID | R-Group Substitution (at C2-position) | Experimental pIC50 | Predicted pIC50 (CoMFA Model) | Residual |

|---|---|---|---|---|

| 1 | -H (Parent) | 5.10 | 5.15 | -0.05 |

| 2 | -F | 5.45 | 5.41 | +0.04 |

| 3 | -Cl | 5.68 | 5.72 | -0.04 |

| 4 | -CH3 | 5.25 | 5.20 | +0.05 |

| 5 | -OCH3 | 5.38 | 5.44 | -0.06 |

| 6 | -NO2 | 6.15 | 6.09 | +0.06 |

| 7 | -CF3 | 6.02 | 6.05 | -0.03 |

This predictive capability allows researchers to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the drug discovery process. nih.gov The ultimate goal is to use these validated computational models to design and identify novel analogues with superior efficacy based on a deep understanding of their structure-activity relationships. ijirset.com

Advanced Computational Chemistry Applications

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, such as DNA or a protein.

The primary mechanism by which 9-aminoacridine (B1665356) derivatives interact with DNA is through intercalation, where the planar acridine (B1665455) ring stacks between the base pairs of the DNA double helix. bnmv.ac.inresearchgate.net Molecular docking and dynamics simulations are employed to model this process and understand the forces driving the formation of the ligand-DNA complex.

Computational studies on the parent compound, 9-aminoacridine, and its derivatives reveal that the molecule preferentially inserts into the DNA helix, a process stabilized by several key interactions. plos.org The binding is characterized by significant π-π stacking interactions between the aromatic acridine core and the DNA nucleobases. plos.org Molecular dynamics simulations of related 9-aminoacridine compounds complexed with DNA G-quadruplex structures have shown that these π-π interactions are a major contributor to the stability of the complex. plos.org

Molecular dynamics simulations, which model the movement of atoms over time, provide further detail on the stability and conformational changes of the DNA upon ligand binding. Studies on 9-aminoacridine have been used to analyze the physical basis for the "neighbor-exclusion principle," which posits that intercalation typically occurs at every other base-pair site. nih.gov These simulations suggest that factors like vibrational entropy and counterion release play a significant role. nih.gov For N-pentylacridin-9-amine, simulations would be expected to show the acridine ring remaining stably intercalated while the flexible pentyl chain explores different conformations within the DNA groove.

Table 1: Summary of Key Interactions in Acridine-Derivative-DNA Complexes

| Interaction Type | Interacting Moiety (Ligand) | Interacting Moiety (DNA) | References |

| π-π Stacking | Planar Acridine Ring System | Nucleobase Pairs (e.g., G-C, A-T) | plos.orgnih.gov |

| Hydrogen Bonding | Exocyclic Amino Group (N-H), Ring Nitrogen | Phosphate (B84403) Backbone, Nucleobases | plos.orgnih.gov |

| Van der Waals / Hydrophobic | N-pentyl Chain, Acridine Ring Edges | DNA Minor or Major Groove Walls | semanticscholar.orgmdpi.com |

| Electrostatic | Protonated Acridine Ring (Positive Charge) | Negatively Charged Phosphate Backbone | bnmv.ac.in |

Beyond direct DNA binding, 9-aminoacridine derivatives are known to inhibit key enzymes involved in DNA replication and maintenance, most notably DNA topoisomerase II. rsc.org This enzyme is a critical target for many anticancer drugs. Molecular docking is used to predict how this compound binds to proteins like topoisomerase II, often in a ternary complex with DNA.

Computational docking studies of acridine-based hybrids with human topoisomerase IIB complexed with DNA have shown that the acridine moiety intercalates into the DNA at the cleavage site, while other parts of the molecule form stabilizing interactions with amino acid residues of the enzyme. nih.gov For this compound, the acridine ring would be predicted to bind in the DNA intercalation site, while the N-pentyl group could form hydrophobic or van der Waals contacts with nearby protein residues, potentially enhancing binding affinity or altering the drug's efficacy.

The process involves preparing the protein and ligand structures for docking and then using a scoring function to rank the predicted poses based on their estimated binding free energy. nih.govoatext.com Per-residue interaction energy calculations, often performed after molecular dynamics simulations, can identify which amino acids contribute most significantly to the binding. mdpi.com For example, in studies of inhibitors for Bromodomain-Containing Protein 9 (BRD9), key interactions with specific residues like Phe44 and Tyr106 were identified as crucial for stable binding. mdpi.com A similar analysis for this compound bound to topoisomerase II would reveal the specific amino acid contacts that stabilize the complex.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. acs.orgrsc.org These properties are fundamental to understanding a molecule's structure, stability, and reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). tandfonline.com

For this compound, the MEP map would show distinct regions of negative potential (typically colored red or orange) and positive potential (colored blue). researchgate.net

Negative Potential: The most negative potential is expected to be localized on the nitrogen atom within the acridine ring system. This region is electron-rich due to the lone pair of electrons and is a primary site for protonation and hydrogen bond acceptance. researchgate.netiucr.org

Positive Potential: Regions of positive potential are generally found around the hydrogen atoms, particularly those attached to the exocyclic amine (N-H) and the aromatic C-H groups. These areas are hydrogen-bond donating sites. iucr.org

Neutral Region: The N-pentyl group, being an aliphatic hydrocarbon chain, would be characterized by a largely neutral, non-polar potential surface (typically colored green).

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The energy and localization of these orbitals provide insight into the molecule's electronic behavior.

HOMO: The HOMO represents the orbital from which an electron is most easily donated. For acridine derivatives, the HOMO is typically a π-orbital distributed across the fused aromatic ring system and the exocyclic amino group. bnmv.ac.inresearchgate.net

LUMO: The LUMO is the lowest energy orbital that can accept an electron. In acridines, the LUMO is generally a π*-antibonding orbital, also delocalized over the aromatic core. bnmv.ac.inresearchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more easily excited and generally more reactive.

For this compound, the electron-donating nature of the alkyl pentyl group would be expected to slightly raise the energy of the HOMO compared to the unsubstituted 9-aminoacridine, leading to a marginally smaller HOMO-LUMO energy gap. DFT calculations on related acridine derivatives provide a quantitative basis for these properties. bnmv.ac.in

Table 2: Calculated FMO Energies for 9-Aminoacridine (9AA) (B3LYP/6-31G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 9-Aminoacridine | -5.63 | -1.41 | 4.22 | bnmv.ac.in |

Note: Data is for the parent compound, 9-aminoacridine. The N-pentyl derivative would be expected to show a slightly higher HOMO energy and a smaller gap.

In Silico Prediction of Molecular Descriptors Relevant to Reactivity

From the HOMO and LUMO energies derived from quantum chemical calculations, several global reactivity descriptors can be calculated. bnmv.ac.innih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO). A lower ionization potential indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO). A higher electron affinity suggests a better electron acceptor.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. bnmv.ac.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more polarizable and more reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η). This descriptor is useful for classifying the global electrophilic nature of a molecule. iucr.org

Computational studies on 9-aminoacridine have quantified these descriptors, providing a baseline for understanding the reactivity of its derivatives. bnmv.ac.in The introduction of the N-pentyl group is expected to subtly modify these values, primarily by increasing the softness and decreasing the hardness slightly due to the modest decrease in the HOMO-LUMO gap. These descriptors are invaluable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate chemical structure with biological activity. frontiersin.org

Table 3: Calculated Global Reactivity Descriptors for 9-Aminoacridine (9AA)

| Descriptor | Formula | Calculated Value (eV) for 9-Aminoacridine | Reference |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.63 | bnmv.ac.in |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.41 | bnmv.ac.in |

| Electronegativity (χ) | χ = (I+A)/2 | 3.52 | bnmv.ac.in |

| Chemical Hardness (η) | η = (I-A)/2 | 2.11 | bnmv.ac.in |

| Chemical Softness (S) | S = 1/η | 0.47 | bnmv.ac.in |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.93 | bnmv.ac.in |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. This flexibility primarily arises from the rotation around the single bonds within the N-pentyl substituent and the bond connecting it to the acridine ring system. Understanding the molecule's preferred three-dimensional structures and the energy barriers between them is essential for predicting its behavior in various chemical and biological environments. Computational chemistry provides powerful tools to explore the conformational space and map the potential energy surface (PES) of this molecule.

Detailed Research Findings

The conformational landscape of this compound is defined by the rotational possibilities of the pentyl chain. The key degrees of freedom are the dihedral angles along the C-C bonds of the alkyl chain and the C9-N-C1' bond connecting the pentyl group to the acridine core. The acridine ring system itself is largely planar, but the exocyclic amino group and its pentyl substituent introduce significant conformational variability.

Computational studies, typically employing methods like Density Functional Theory (DFT) or molecular mechanics, can systematically explore these rotational degrees of freedom. A potential energy scan involves rotating a specific dihedral angle in increments and calculating the molecule's energy at each step, while optimizing the rest of the geometry. This process identifies low-energy conformers, which represent stable or metastable states, and high-energy transition states that correspond to the barriers for interconversion between conformers.

For the pentyl chain, rotations around the C-C bonds lead to various gauche and anti arrangements. The anti conformation, where the carbon backbone is in a planar zigzag arrangement, is generally the lowest in energy due to minimized steric hindrance. Gauche conformations are typically higher in energy.

The orientation of the entire pentyl group relative to the acridine ring is also crucial. The rotation around the C9-N bond determines the spatial positioning of the alkyl chain with respect to the aromatic system. Steric clashes between the hydrogens on the first methylene (B1212753) group of the pentyl chain and the hydrogens at positions 1 and 8 of the acridine ring can influence the preferred rotational angle.

The energy landscape of this compound can be visualized as a multi-dimensional surface where the energy of the system is plotted against the rotational coordinates of the pentyl chain. The "valleys" on this landscape correspond to the stable conformers, while the "mountain passes" represent the transition states. The relative energy of these conformers determines their population at a given temperature, with the lowest-energy conformer being the most abundant.

While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical calculations for analogous flexible molecules like n-propylamine have shown that multiple conformers can exist with small energy differences, often within 2 kJ mol⁻¹. nih.gov For instance, studies on n-propylamine have identified five distinct conformers, with the all-trans (Tt) conformer being the most stable. nih.gov

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

The following table presents a hypothetical set of results from a computational analysis, illustrating the relative energies of different conformers based on the rotation of the pentyl chain's dihedral angles. The energies are given relative to the most stable conformer (all-anti).

| Conformer Description (Dihedral Angles: C9-N-C1'-C2', N-C1'-C2'-C3', etc.) | Hypothetical Relative Energy (kcal/mol) | Population at 298 K (%) |

| All-Anti (Lowest Energy Conformer) | 0.00 | 55 |

| Single Gauche Conformer 1 | 0.65 | 20 |

| Single Gauche Conformer 2 | 0.70 | 18 |

| Double Gauche Conformer | 1.50 | 5 |

| Other High-Energy Conformers | > 2.00 | < 2 |

Note: This data is illustrative and based on general principles of conformational analysis for flexible alkyl chains. Specific computational studies are required to determine the precise energy values for this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-pentylacridin-9-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled.

Based on analogous compounds, such as 9-alkylaminoacridines, the expected chemical shifts for this compound can be predicted. umn.edu The acridine (B1665455) ring protons are expected to resonate in the aromatic region (δ 7.0-8.5 ppm), while the pentyl chain protons will appear in the aliphatic upfield region (δ 0.9-4.0 ppm). The amine proton (N-H) would likely appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acridine H-1, H-8 | ~8.2 | ~123.0 |

| Acridine H-2, H-7 | ~7.5 | ~124.0 |

| Acridine H-3, H-6 | ~7.8 | ~129.0 |

| Acridine H-4, H-5 | ~8.0 | ~118.0 |

| Acridine C-4a, C-10a | - | ~141.0 |

| Acridine C-9 | - | ~150.0 |

| Acridine C-8a, C-9a | - | ~149.0 |

| N-H | Variable (e.g., ~5.0-7.0) | - |

| Pentyl C1'-H | ~3.8 (t) | ~45.0 |

| Pentyl C2'-H | ~1.8 (p) | ~29.0 |

| Pentyl C3'-H | ~1.4 (p) | ~28.0 |

| Pentyl C4'-H | ~1.3 (sext) | ~22.0 |

| Pentyl C5'-H | ~0.9 (t) | ~14.0 |

Note: Predicted values are based on data for similar 9-alkylaminoacridine structures and general substituent effects. umn.eduudel.edu Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet.

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region of the acridine core. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. mdpi.com For this compound, a COSY spectrum would show correlations between adjacent protons in the pentyl chain (e.g., H-1' with H-2', H-2' with H-3', and so on), confirming the linear structure of the alkyl substituent. It would also establish the connectivity of the protons on each of the benzene (B151609) rings within the acridine system (e.g., H-1 with H-2, H-2 with H-3, H-3 with H-4). researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of carbon resonances for all protonated carbons in the molecule, such as linking the triplet at ~0.9 ppm to the terminal methyl carbon (~14.0 ppm) of the pentyl chain. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J-coupling). mdpi.com HMBC is crucial for connecting different structural fragments. For instance, it would show a correlation from the protons on C-1' of the pentyl chain to the C-9 carbon of the acridine ring, confirming the point of attachment of the side chain. It also helps to assign the quaternary (non-protonated) carbons of the acridine core by showing correlations from nearby protons. sdsu.edu

The choice of solvent can significantly influence NMR chemical shifts due to interactions such as hydrogen bonding, polarity, and anisotropic effects. sigmaaldrich.com Comparing the NMR spectra of this compound in different deuterated solvents (e.g., non-polar C₆D₆, polar aprotic DMSO-d₆, and polar protic CD₃OD) provides valuable structural information. libretexts.org

The chemical shift of the amine proton (N-H) is particularly sensitive to the solvent's hydrogen-bonding capability. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H signal is expected to be sharp and shifted downfield compared to its position in a non-polar solvent like CDCl₃. The aromatic protons of the acridine ring can also experience shifts due to solvent-solute π-stacking interactions, which are particularly pronounced in aromatic solvents like benzene-d₆. youtube.comlibretexts.org These solvent-induced shifts can be used to resolve overlapping signals and confirm assignments. For example, protons located on the exterior of the molecule may show larger shifts than those in more sterically hindered environments when the solvent is changed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). quality-assistance.comspectralworks.com This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₈H₂₀N₂), the exact mass of the neutral molecule is 264.1626. In a typical ESI-TOF (Electrospray Ionization - Time of Flight) experiment, the compound would be observed as the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₈H₂₁N₂⁺ | 265.1705 |

Observing a peak at m/z 265.1705 with high mass accuracy would confirm the elemental composition of C₁₈H₂₀N₂ and rule out other potential formulas with the same nominal mass. mdpi.comorgchemboulder.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the fragmentation is expected to be dominated by cleavages within the pentyl side chain, a characteristic pathway for aliphatic amines known as α-cleavage. miamioh.edulibretexts.org The primary fragmentation pathways would involve the loss of alkyl radicals from the pentyl chain, leading to stable iminium ion fragments.

Predicted Fragmentation Pathways:

Loss of a butyl radical (•C₄H₉): Cleavage between C1' and C2' would result in a fragment corresponding to the protonated acridine-imine core.

Loss of smaller alkyl radicals: Cleavages at other points along the pentyl chain would lead to a series of fragments with decreasing mass.

Cleavage within the acridine ring: While less common under standard conditions, higher energy collisions could induce fragmentation of the stable aromatic ring system.

Analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers and for characterizing any potential derivatives or metabolites. libretexts.orgneu.edu.tr

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These two techniques are complementary: FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com

For this compound, the spectra would be characterized by vibrations from the N-H group, the aliphatic pentyl chain, and the aromatic acridine core.

Table 3: Predicted Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predominant Technique |

|---|---|---|---|

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | FTIR |

| Aliphatic C-H (Pentyl) | C-H Stretch | 2850 - 2960 | FTIR & Raman |

| Aromatic C-H (Acridine) | C-H Stretch | 3000 - 3100 | Raman |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1650 | FTIR & Raman |

| Aliphatic C-H | Bending | 1375 - 1470 | FTIR |

| Aromatic C-H | Out-of-plane Bending | 730 - 890 | FTIR |

| C-N Stretch | C-N Stretch | 1250 - 1350 | FTIR |

Note: These are general ranges. The exact position and intensity of peaks can be influenced by the molecular environment and conformation. americanpharmaceuticalreview.comnih.gov

FTIR Spectroscopy: The FTIR spectrum would be expected to show a prominent, medium-intensity band in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching vibration of the secondary amine. nipne.ro Strong bands in the 2850-2960 cm⁻¹ range would confirm the presence of the aliphatic pentyl chain (C-H stretching). The "fingerprint region" (below 1650 cm⁻¹) would contain a complex series of bands corresponding to the C=C and C=N stretching vibrations of the acridine rings, as well as various bending modes. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com Therefore, the C=C stretching modes of the aromatic acridine system would likely produce strong signals in the Raman spectrum between 1450 and 1650 cm⁻¹. The symmetric C-H stretching of the aliphatic chain would also be visible. Because of its symmetry, the acridine ring breathing mode would be a characteristic and strong Raman band, which might be weak or absent in the FTIR spectrum. nipne.roresearchgate.net The complementary nature of FTIR and Raman allows for a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-Methylpiperazine-1-carbonyl)-9-pentylamino-acridine |

Band Assignment and Characteristic Vibrational Modes

The key vibrational modes for this compound are associated with N-H, C-N, C=C, and C-H bonds. As a secondary amine, it is expected to show a single, weak N-H stretching band. orgchemboulder.com

Key vibrational assignments are detailed below:

N-H Stretching: Secondary amines typically exhibit a single N-H stretching vibration in the region of 3350–3310 cm⁻¹. orgchemboulder.com For related 9-aminoacridine (B1665356) derivatives, a broad band corresponding to N-H stretching has been observed in the 3400–3150 cm⁻¹ range. google.com

C-H Stretching: The pentyl group gives rise to characteristic aliphatic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are expected to appear in the 2960–2850 cm⁻¹ region. Aromatic C-H stretching from the acridine ring typically occurs just above 3000 cm⁻¹.

Acridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic acridine skeleton are found in the 1650–1400 cm⁻¹ region. These bands are often strong and provide a "fingerprint" for the acridine core. For a related 9-aminoacridine derivative, a band at 1620 cm⁻¹ has been noted. google.com

N-H Bending and C-N Stretching: The N-H bending (wag) vibration for secondary amines is a strong, broad band typically found between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually a strong band observed in the 1335–1250 cm⁻¹ range. orgchemboulder.com

These assignments are summarized in the following table.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| Aromatic C-H Stretch | Acridine Ring | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch | Pentyl Chain | 2960 - 2850 | Strong |

| C=C / C=N Stretch | Acridine Ring | 1650 - 1400 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The intermolecular interactions of this compound are primarily governed by hydrogen bonding and van der Waals forces. The secondary amine group (-NH-) is a key participant in these interactions, acting as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. libretexts.orgsavemyexams.com The aromatic acridine ring itself can participate in π-π stacking interactions.

Hydrogen bonding is a special type of dipole-dipole attraction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen. libretexts.orgpurdue.edu This creates a highly polarized bond, where the hydrogen atom carries a partial positive charge and the nitrogen atom a partial negative charge, allowing for strong electrostatic attraction to another electronegative atom in a nearby molecule. purdue.edu

In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds with each other. In protic solvents, the compound can form hydrogen bonds with solvent molecules. The strength and nature of these hydrogen bonds can be inferred from shifts in the vibrational frequencies, particularly the N-H stretching band. Broadening and a shift to lower wavenumbers (red shift) of the N-H stretching band are indicative of hydrogen bond formation.

Studies on the parent compound, 9-aminoacridine, have shown its ability to form stable hydrogen bonds, for instance, in inclusion complexes with cyclodextrins. ebi.ac.uknih.gov These interactions are crucial for its biological activity, including its intercalation into DNA, where the 9-amino group is thought to lie in the minor groove, potentially forming hydrogen bonds with the DNA structure. mdpi.com The pentyl group, being hydrophobic, can also influence intermolecular associations through van der Waals forces and may play a role in interactions with hydrophobic pockets in biomolecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, the spectrum is characterized by strong absorptions in the UV and visible regions, arising from π → π* and n → π* transitions within the conjugated acridine ring system. libretexts.org

Analysis of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of 9-aminoacridine derivatives is dominated by the electronic structure of the acridine chromophore. The parent compound, 9-aminoacridine, typically displays several absorption bands. In the absence of DNA, 9-aminoacridine exhibits absorption maxima at approximately 381 nm, 400 nm, and 422 nm. researchgate.net These correspond to π → π* transitions. The introduction of the N-pentyl group is not expected to dramatically shift these maxima, as it is an alkyl group and not a strong auxochrome.

The polarity of the solvent can significantly influence the absorption spectrum. For 9-aminoacridine, the molar extinction coefficient (ε) has been reported to increase dramatically when moving from apolar to polar solvents, indicating a strong interaction between the solute and solvent molecules. researchgate.netresearchgate.net This effect is attributed to the perturbation of the π-electronic energy levels by the solvent's reaction field. core.ac.uk

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| 9-Aminoacridine | Aqueous Buffer | ~381, 400, 422 | Not specified | researchgate.net |

| 9-Aminoacridine | Variable (Apolar to Polar) | Visible Band | Increases significantly with polarity | researchgate.net |

Data presented is for the parent compound 9-aminoacridine as a proxy.

Spectral Shifts in Presence of Biomolecules

A hallmark of acridine derivatives is their ability to interact strongly with biomolecules, particularly nucleic acids like DNA. ysu.am this compound is expected to bind to DNA primarily through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. mdpi.com

This interaction can be readily monitored by UV-Vis spectroscopy. Upon intercalation, characteristic spectral changes are observed:

Hypochromism: A significant decrease in the molar extinction coefficient (absorbance intensity).

Bathochromic Shift (Red Shift): A shift of the absorption maxima to longer wavelengths.

These spectral changes are indicative of a strong interaction between the chromophore and the DNA base pairs and are used to calculate binding constants and stoichiometry. mdpi.com For instance, studies on 9-aminoacridine and its conjugates show a clear red shift and hypochromism upon titration with DNA. researchgate.net

Similar interactions occur with proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA). rsc.orgresearchgate.net Binding of 9-aminoacridine derivatives to these proteins can lead to changes in the drug's absorption spectrum and also induce conformational changes in the protein, which can be monitored by techniques like circular dichroism. rsc.orgresearchgate.net The binding is often a static process involving the formation of a ground-state complex. researchgate.net The pentyl chain of this compound may facilitate binding to hydrophobic pockets within these proteins.

Emerging Research Avenues and Prospects

Development of N-pentylacridin-9-amine Derivatives as Molecular Probes

The inherent fluorescent properties of the acridine (B1665455) scaffold, the structural backbone of this compound, make it an excellent candidate for the development of molecular probes. rsc.orgmdpi.com These probes are instrumental in visualizing and understanding complex biological processes at the cellular and subcellular levels.

Researchers are modifying the this compound structure to create derivatives that can act as sensitive and selective fluorescent probes for various applications. For instance, derivatives are being designed to monitor changes in the cellular microenvironment, such as polarity and viscosity, which are critical parameters in cell metabolism. rsc.org Some acridine-based probes have demonstrated the ability to specifically stain organelles like lipid droplets and lysosomes, enabling dynamic monitoring of intracellular activities. rsc.org